3-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide
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Overview
Description
3-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide is a complex organic compound that features a thioether linkage and a benzothiazole moiety
Preparation Methods
The synthesis of 3-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thioether linkage: This can be achieved by reacting 4-methoxythiophenol with an appropriate alkylating agent under basic conditions.
Introduction of the benzothiazole moiety: This step involves the condensation of 2-methylbenzothiazole with the intermediate formed in the previous step.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of the intermediate with a suitable amine under dehydrating conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
3-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to yield the corresponding thiol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide involves its interaction with specific molecular targets. The benzothiazole moiety may interact with enzymes or receptors, modulating their activity. The thioether linkage can also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar compounds to 3-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide include:
2-methylbenzothiazole derivatives: These compounds share the benzothiazole moiety and may exhibit similar biological activities.
Thioether-containing compounds: These compounds have a thioether linkage and can undergo similar chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct properties and activities.
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfanyl-N-(2-methyl-1,3-benzothiazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-12-19-16-11-13(3-8-17(16)24-12)20-18(21)9-10-23-15-6-4-14(22-2)5-7-15/h3-8,11H,9-10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPLOLQWEMNDKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)CCSC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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